(5-Bromo-2-methoxy-4-methylphenyl)methanol (5-Bromo-2-methoxy-4-methylphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1492320-95-2
VCID: VC8242576
InChI: InChI=1S/C9H11BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3
SMILES: CC1=CC(=C(C=C1Br)CO)OC
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol

(5-Bromo-2-methoxy-4-methylphenyl)methanol

CAS No.: 1492320-95-2

Cat. No.: VC8242576

Molecular Formula: C9H11BrO2

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-2-methoxy-4-methylphenyl)methanol - 1492320-95-2

Specification

CAS No. 1492320-95-2
Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
IUPAC Name (5-bromo-2-methoxy-4-methylphenyl)methanol
Standard InChI InChI=1S/C9H11BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3
Standard InChI Key HTLIGZVLXBOYCN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Br)CO)OC
Canonical SMILES CC1=CC(=C(C=C1Br)CO)OC

Introduction

Chemical Identification and Structural Properties

Molecular Structure and Isomerism

(5-Bromo-2-methoxy-4-methylphenyl)methanol belongs to the family of substituted benzyl alcohols. Its structure features a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the phenyl ring, with a hydroxymethyl (-CH2OH) group attached to the benzene core . This substitution pattern distinguishes it from positional isomers such as (4-bromo-2-methoxy-6-methylphenyl)methanol (CAS 2089311-39-5) and (2-bromo-5-methoxyphenyl)methanol (CAS 150192-39-5) , which exhibit divergent physicochemical properties due to altered electronic and steric effects.

The compound’s SMILES notation (COC1=C(C)C=C(Br)C=C1CO) provides a concise representation of its connectivity . X-ray crystallography data, though unavailable for this specific derivative, suggests that analogous brominated benzyl alcohols adopt planar configurations with intramolecular hydrogen bonding between the hydroxyl and methoxy groups .

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) spectroscopy for structurally related compounds reveals distinct proton environments:

  • Aromatic protons: Split into doublets and doublets of doublets between δ 6.70–7.39 ppm due to coupling with adjacent substituents .

  • Methoxy group: A singlet near δ 3.79–3.81 ppm .

  • Hydroxymethyl group: Resonances at δ 4.69–4.71 ppm as a doublet or singlet, depending on solvent and temperature .

Infrared (IR) spectroscopy typically shows a broad O-H stretch around 3200–3400 cm⁻¹ and C-Br vibrations near 500–600 cm⁻¹ . Mass spectrometry under electron ionization conditions produces a molecular ion peak at m/z 231.09 ([M]⁺) with characteristic fragmentation patterns involving loss of -CH2OH (Δmlz -31) .

Physical and Chemical Properties

Thermodynamic and Solubility Data

PropertyValueSource
Molecular weight231.09 g/mol
Melting pointNot reported
Boiling pointNot reported
Density~1.4 g/cm³ (estimated)
Solubility in waterLow (hydrophobic)
Solubility in THF/DCMHigh

The compound’s low water solubility necessitates the use of polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) for laboratory handling . Its logP (octanol-water partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity suitable for crossing biological membranes in drug delivery systems .

Synthesis and Manufacturing

Established Synthetic Routes

While no explicit protocols for (5-bromo-2-methoxy-4-methylphenyl)methanol are publicly documented, analogous brominated benzyl alcohols are typically synthesized via:

  • Borane reduction of carboxylic acids:

    • Substituted benzoic acids (e.g., 2-bromo-5-methoxy-4-methylbenzoic acid) are reduced using borane-dimethyl sulfide complex (BH3·SMe2) in THF .

    • Example yield: 94–96% for (2-bromo-5-methoxyphenyl)methanol .

  • Grignard reagent addition:

    • Bromobenzaldehyde derivatives react with methylmagnesium bromide to form secondary alcohols, though this method risks over-addition .

A generalized reaction scheme for borane reduction is:

ArCOOH+BH3 ⁣ ⁣SMe2THFArCH2OH+B(OH)3+SMe2[3]\text{ArCOOH} + \text{BH}_3\!\cdot\!\text{SMe}_2 \xrightarrow{\text{THF}} \text{ArCH}_2\text{OH} + \text{B(OH)}_3 + \text{SMe}_2 \quad[3]

Purification and Scalability

Crude product purification involves:

  • Liquid-liquid extraction: Using ethyl acetate and saturated NaHCO3 to remove acidic byproducts .

  • Column chromatography: Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1 v/v) .

  • Recrystallization: From diethyl ether/hexane mixtures at low temperatures .

Industrial-scale production remains unfeasible due to the compound’s niche applications and the high cost of borane reagents.

Applications in Research and Industry

Pharmaceutical Intermediates

(5-Bromo-2-methoxy-4-methylphenyl)methanol serves as a precursor for:

  • Antiviral agents: Bromine’s electronegativity enhances binding to viral protease active sites .

  • Fluorescent probes: Methoxy groups improve solubility in lipid membranes for cellular imaging .

Material Science

The compound’s rigid aromatic core makes it a candidate for:

  • Liquid crystals: Phenyl rings with polar substituents align under electric fields .

  • Polymer crosslinkers: Hydroxyl groups participate in condensation reactions with diacids .

ParameterDetailSource
GHS classificationNot classified
Acute toxicityNo data
Skin irritationPossible mild irritation
Eye damageRisk of corneal abrasion

Emergency Measures

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .

  • Skin contact: Wash with soap and water for 15 minutes .

  • Eye exposure: Flush with water for 15 minutes; remove contact lenses .

Regulatory and Compliance Status

Global Regulatory Status

RegionStatusSource
USAResearch use only (non-GMP)
EUNot REACH registered
ChinaLab-scale synthesis permitted

Analytical Characterization Methods

Quality Control Techniques

  • HPLC: C18 column, 70:30 acetonitrile/water, UV detection at 254 nm .

  • GC-MS: DB-5MS column, helium carrier gas, electron ionization .

  • Elemental analysis: Confirm C, H, Br, and O content within ±0.4% of theoretical values .

Future Research Directions

  • Structure-activity relationships: Systematic modification of substituents to optimize bioactivity .

  • Green synthesis: Replacing borane with catalytic hydrogenation or enzymatic reduction .

  • Cocrystal engineering: Enhancing solubility via co-formers like succinic acid .

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